molecular formula C16H9ClN2O3 B2711922 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 121997-02-2

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2711922
CAS No.: 121997-02-2
M. Wt: 312.71
InChI Key: UWJDFXCFGVURLZ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a type of benzofuro[3,2-d]pyrimidinone . Benzofuro[3,2-d]pyrimidinones have been found to have potent antitumor properties . They have been synthesized using the bioisostere concept, which involves replacing a condensed quinazolinone ring system with a furopyrimidinone bioisostere group .


Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidinones involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters . The synthetic strategy for these compounds has been outlined in previous studies .


Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidinones is complex, with three fused rings . The benzofuro[3,2-d]pyrimidine system is almost coplanar . This ring system is oriented with respect to the substituted benzene ring at a dihedral angle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidinones include the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by a reaction with alkyl halides or halogenated aliphatic esters .

Scientific Research Applications

Synthesis and Characterization

A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives could be synthesized through reactions involving 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione or similar compounds. These synthetic processes have been explored to obtain compounds with potential antimicrobial activities (El-Agrody et al., 2001). Similarly, innovative methods for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, highlighting the importance of these compounds in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014).

Biological Activities

The synthesized derivatives of this compound exhibit a range of biological activities. For instance, compounds derived from this core structure have been tested for their urease inhibition activity, showing moderate to significant activity, which could be relevant in the development of treatments for conditions associated with urease-producing bacteria (Rauf et al., 2010). Additionally, compounds incorporating the pyrazolo[1,5-a]pyrimidine moiety have demonstrated promising antitumor activities against specific cancer cell lines, suggesting potential applications in cancer therapy (Liu et al., 2020).

Chemical Structures and Properties

The chemical structures and properties of these compounds have been elucidated through various analytical techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure analysis of certain derivatives has provided insights into their molecular configurations and potential interactions in biological systems (Low et al., 2004). This detailed structural information is crucial for understanding the mechanism of action of these compounds and for guiding the design of new derivatives with enhanced biological activities.

Mechanism of Action

Target of Action

The primary targets of 3-(4-chlorophenyl)1Similar compounds have shown potential as inhibitors of parp-1 , a key enzyme involved in DNA repair and cellular survival.

Mode of Action

The exact mode of action of 3-(4-chlorophenyl)1It is suggested that similar compounds can inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity .

Biochemical Pathways

The biochemical pathways affected by 3-(4-chlorophenyl)1Similar compounds have been shown to promote apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-chlorophenyl)1

Result of Action

The molecular and cellular effects of 3-(4-chlorophenyl)1Similar compounds have shown potential analgesic and antitumor activities, attenuating thermal and mechanical allodynia induced by neuropathy and inhibiting the proliferation of human cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(4-chlorophenyl)1

Safety and Hazards

The safety and hazards associated with “3-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers. It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for research on benzofuro[3,2-d]pyrimidinones could involve further optimization of the synthesis process, exploration of their potential as novel PARP-1 inhibitors , and investigation of their potential as anticancer drugs . Further studies could also explore their analgesic properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJDFXCFGVURLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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